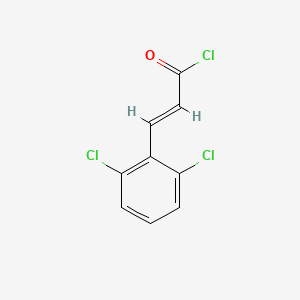

2,6-Dichlorocinnamoyl chloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2,6-Dichlorocinnamoyl chloride is a useful research compound. Its molecular formula is C9H5Cl3O and its molecular weight is 235.5 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 162179. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antibacterial Activity

Recent studies have highlighted the potential of 2,6-Dichlorocinnamoyl chloride as an antibacterial agent. It has been tested against various strains of Escherichia coli, demonstrating a strong antibacterial effect. The minimum inhibitory concentration (MIC) for this compound was reported to be as low as 12.5 μM in efflux-deficient bacterial strains, indicating its effectiveness despite challenges posed by bacterial efflux pumps .

Cytotoxicity and Anticancer Properties

The compound has also shown promise in anticancer research. Its derivatives have been evaluated for cytotoxicity against human cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer) cells. The presence of dichloro substituents significantly influenced the cytotoxic activity, with some derivatives exhibiting IC50 values lower than 10 μM, suggesting potent anticancer properties .

Synthesis of Bioactive Compounds

Intermediate in Synthesis

This compound serves as an important intermediate in the synthesis of various bioactive compounds. For instance, it has been utilized in the total synthesis of helioporins C and E, which are bioactive marine diterpenes known for their medicinal properties . The ability to modify the cinnamoyl structure allows for the development of new derivatives with enhanced biological activities.

Material Science Applications

Photosensitive Materials

In material science, this compound has been explored for its role in developing photosensitive materials. Research indicates that it can be incorporated into polymeric systems to create reactive mesogens with unique self-assembling properties. These materials have potential applications in photonic devices and smart coatings .

Data Table: Summary of Applications

| Application Area | Specific Use Case | Observed Effects/Results |

|---|---|---|

| Medicinal Chemistry | Antibacterial agent | MIC = 12.5 μM against E. coli |

| Cytotoxicity against cancer cells | IC50 < 10 μM for A549 and HeLa cells | |

| Synthesis | Intermediate for bioactive compounds | Used in synthesis of helioporins |

| Material Science | Development of photosensitive materials | Self-assembling reactive mesogens |

Case Studies

Case Study 1: Antibacterial Efficacy

In a study examining the antibacterial efficacy of cinnamoyl derivatives, this compound was identified as a potent inhibitor against multiple strains of E. coli. The study demonstrated that modifications to the cinnamoyl group could enhance or diminish antibacterial activity depending on the substituents used .

Case Study 2: Anticancer Activity

Another research effort focused on the anticancer properties of derivatives synthesized from this compound. The derivatives exhibited varying degrees of cytotoxicity against colorectal cancer cell lines SW480 and HCT116, with some showing significant inhibition at low concentrations .

Eigenschaften

CAS-Nummer |

52479-64-8 |

|---|---|

Molekularformel |

C9H5Cl3O |

Molekulargewicht |

235.5 g/mol |

IUPAC-Name |

(E)-3-(2,6-dichlorophenyl)prop-2-enoyl chloride |

InChI |

InChI=1S/C9H5Cl3O/c10-7-2-1-3-8(11)6(7)4-5-9(12)13/h1-5H/b5-4+ |

InChI-Schlüssel |

RTQDVNBXNNTDDK-SNAWJCMRSA-N |

SMILES |

C1=CC(=C(C(=C1)Cl)C=CC(=O)Cl)Cl |

Isomerische SMILES |

C1=CC(=C(C(=C1)Cl)/C=C/C(=O)Cl)Cl |

Kanonische SMILES |

C1=CC(=C(C(=C1)Cl)C=CC(=O)Cl)Cl |

Key on ui other cas no. |

52479-64-8 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.